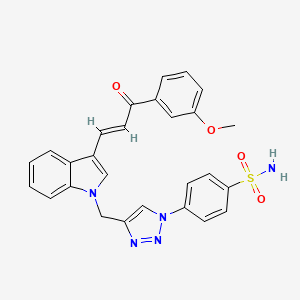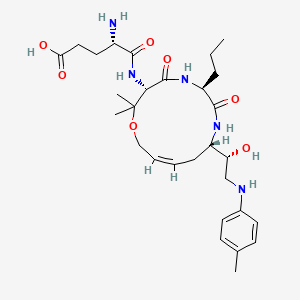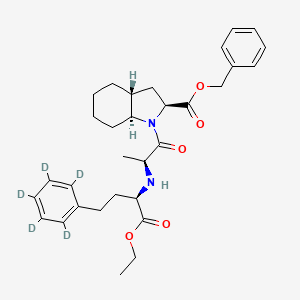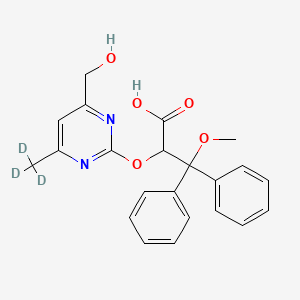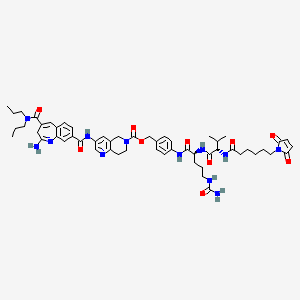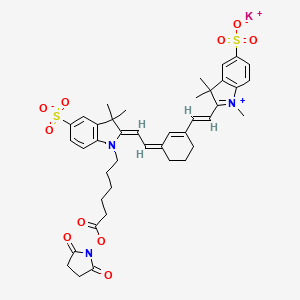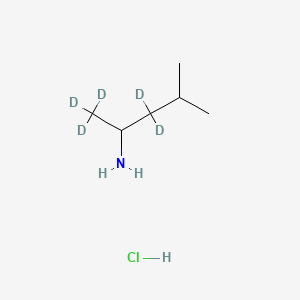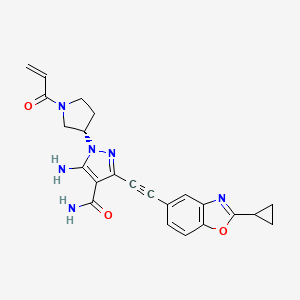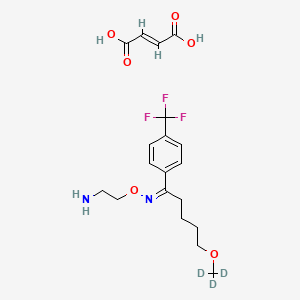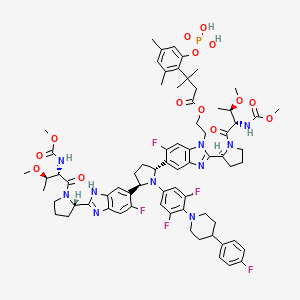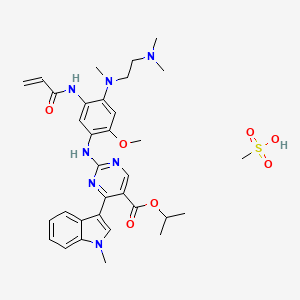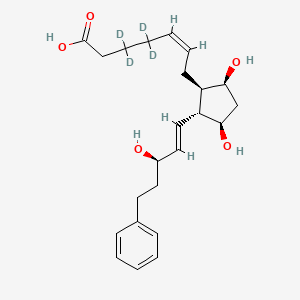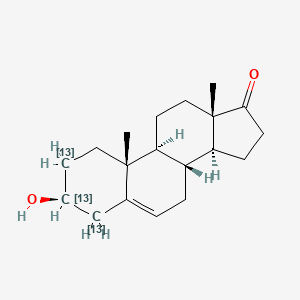
Dehydroepiandrosterone-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroepiandrosterone-13C3 is a stable isotope-labeled version of dehydroepiandrosterone, a naturally occurring steroid hormone. This compound is used primarily in scientific research to study the metabolism and pharmacokinetics of dehydroepiandrosterone and its derivatives. The incorporation of carbon-13 isotopes allows for precise tracking and quantification in various biological systems .
Métodos De Preparación
The preparation of dehydroepiandrosterone-13C3 involves the synthesis of dehydroepiandrosterone followed by the incorporation of carbon-13 isotopes. One common method involves the use of labeled precursors in the biosynthetic pathway of dehydroepiandrosterone. For instance, starting from labeled cholesterol, the compound can be synthesized through a series of enzymatic reactions involving cytochrome P450 enzymes . Industrial production methods often utilize advanced techniques such as chemoenzymatic processes to achieve high yields and purity .
Análisis De Reacciones Químicas
Dehydroepiandrosterone-13C3 undergoes various chemical reactions similar to its non-labeled counterpart. These reactions include:
Oxidation: this compound can be oxidized to form androstenedione-13C3 using reagents like pyridinium chlorochromate.
Reduction: It can be reduced to form 5-androstenediol-13C3 using sodium borohydride.
Substitution: The compound can undergo substitution reactions to form various derivatives, such as dehydroepiandrosterone sulfate-13C3.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions are typically other labeled steroids, which are useful for further research and analysis .
Aplicaciones Científicas De Investigación
Dehydroepiandrosterone-13C3 has a wide range of applications in scientific research:
Chemistry: It is used to study the metabolic pathways and chemical transformations of dehydroepiandrosterone.
Mecanismo De Acción
The mechanism of action of dehydroepiandrosterone-13C3 is similar to that of dehydroepiandrosterone. It acts as a precursor to androgens and estrogens, which are essential for various physiological functions. The compound is metabolized by enzymes such as cytochrome P450 to produce active hormones that bind to specific receptors and modulate gene expression . In the brain, this compound can influence neurogenesis and protect neurons from excitotoxicity .
Comparación Con Compuestos Similares
Dehydroepiandrosterone-13C3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
Dehydroepiandrosterone-d6: A deuterium-labeled version used for similar research purposes.
Dehydroepiandrosterone sulfate-13C3: A sulfate ester of this compound used to study sulfate conjugation pathways.
Androstenedione-13C3: Another labeled steroid used to investigate androgen biosynthesis and metabolism.
These compounds share similar chemical properties but differ in their specific labeling and applications, making this compound a valuable tool for targeted research.
Propiedades
Fórmula molecular |
C19H28O2 |
|---|---|
Peso molecular |
291.40 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1/i7+1,11+1,13+1 |
Clave InChI |
FMGSKLZLMKYGDP-UXANGDFNSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(C[13CH2][13C@@H]([13CH2]4)O)C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
